6-Bromo-7-fluoroquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFSIMDTFFXIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 7 Fluoroquinolin 2 1h One and Its Derivatives
Classical and Established Routes to the Quinolone Nucleus
The fundamental quinoline (B57606) and quinolinone structures can be assembled through several named reactions that have been refined over more than a century. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.
Gould-Jacobs Synthesis
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline (B1666331) skeleton, which exists in tautomeric equilibrium with the 4-quinolone form. rsc.org The synthesis commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. rsc.org This initial step is followed by a thermal cyclization, often requiring high temperatures (above 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. nih.govchemicalbook.com Subsequent saponification of the ester and decarboxylation yields the 4-hydroxyquinoline. rsc.org
A key consideration in the Gould-Jacobs reaction is its regioselectivity when using asymmetrically substituted anilines, as cyclization can occur at either ortho position. nih.gov The high temperatures required can also lead to side reactions and product decomposition. nih.gov Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. chemicalbook.com
Reaction Scheme: Gould-Jacobs Synthesis
Friedländer Synthesis Approaches
The Friedländer synthesis provides a direct route to quinolines through the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). nih.govnih.govsigmaaldrich.com This reaction is valued for its operational simplicity and the ready availability of starting materials. sigmaaldrich.com The process involves an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. nih.gov Variations of this method have been developed to overcome the limited availability of some 2-aminobenzaldehyde derivatives, for instance, by the in situ reduction of 2-nitrobenzaldehydes. nih.gov
Two primary mechanistic pathways are proposed: one beginning with an aldol (B89426) addition and the other with the formation of a Schiff base intermediate. nih.gov The Pfitzinger and Niementowski reactions are considered variations of the Friedländer synthesis. nih.gov
Doebner-Miller Reaction Protocols
The Doebner-Miller reaction, an acid-catalyzed process, synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. organic-chemistry.org A significant feature of this method is that the α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. organic-chemistry.org The reaction mechanism is a subject of debate, with a fragmentation-recombination mechanism proposed based on isotope scrambling experiments. organic-chemistry.org This pathway suggests that the aniline first undergoes a conjugate addition to the enone, followed by fragmentation into an imine and a saturated ketone, which then recombine to form the quinoline product. organic-chemistry.org
Conrad-Limpach and Camps Cyclizations
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. chemicalbook.com Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolin-2-ones). At lower temperatures, the reaction favors the formation of a Schiff base at the keto group, which upon heating (around 250 °C) in an inert solvent, cyclizes to yield a 4-hydroxyquinoline. nih.govchemicalbook.com This cyclization is the rate-determining step. chemicalbook.com
The Knorr variation of this synthesis occurs at higher temperatures (around 140 °C), where the aniline attacks the ester group to form a β-keto acid anilide. chemicalbook.com Subsequent cyclization of this intermediate leads to a 2-hydroxyquinoline. chemicalbook.com
The Camps cyclization is the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to produce either a quinolin-2-one or a quinolin-4-one. nih.gov The regiochemical outcome depends on the structure of the substrate and the reaction conditions, specifically which enolate is formed and undergoes the intramolecular aldol-type condensation. nih.gov
Pfitzinger and Niementowski Methodologies
The Pfitzinger reaction utilizes isatin (B1672199) or its derivatives, which under basic conditions, are hydrolyzed to an isatoic acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid. This method has proven valuable for the synthesis of various biologically significant quinoline carboxylic acid derivatives.
The Niementowski quinoline synthesis is the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (quinolin-4-one) derivatives. The reaction is typically conducted at elevated temperatures (120–130 °C). Mechanistically, it is thought to proceed via the formation of a Schiff base, followed by ring closure and dehydration, similar to the Friedländer synthesis.
Advanced and Regio/Stereoselective Synthesis of Fluoro- and Bromoquinolinones
The introduction of halogen atoms, particularly fluorine and bromine, into the quinolinone ring can significantly modulate the compound's chemical and biological properties. Modern synthetic methods aim for high regioselectivity in the placement of these substituents.
A direct approach to a closely related structure, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, has been reported. The synthesis involves the electrophilic bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). This reaction proceeds with high yield, demonstrating a regioselective method for introducing bromine at the C-6 position.
Table 1: Synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |
| 7-fluoro-3,4-dihydroquinolin-2(1H)-one | N-Bromosuccinimide | DMF | 0 °C to rt | 4 h | 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | 92% |
| Data sourced from ChemicalBook synthesis report. chemicalbook.com |
Furthermore, the synthesis of the corresponding aromatized quinoline, 6-bromo-7-fluoroquinoline (B179352), can be achieved via a Skraup-type reaction. This involves heating 3-fluoro-4-bromoaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like sodium 3-nitrobenzenesulfonate. This classical approach demonstrates the construction of the bicyclic system with the desired halogenation pattern already in place on the aniline precursor.
Table 2: Synthesis of 6-Bromo-7-fluoroquinoline
| Starting Material | Reagents | Solvent | Temperature | Product | Yield |
| 3-Fluoro-4-bromoaniline | Glycerol, Sulfuric acid, Sodium 3-nitrobenzenesulfonate | Water | 120-140 °C | 6-Bromo-7-fluoroquinoline | 85.8% |
| Data sourced from a patent disclosure. |
While specific advanced, stereoselective syntheses for 6-bromo-7-fluoroquinolin-2(1H)-one are not extensively detailed in the surveyed literature, the principles of modern heterocyclic synthesis can be applied. For instance, transition metal-catalyzed cross-coupling reactions could be envisioned for the late-stage introduction of the bromo or fluoro substituents onto a pre-formed quinolinone core. Similarly, modern asymmetric cyclization strategies could provide enantiomerically enriched quinolinone derivatives. The regioselective synthesis of 2-styryl quinolines has been achieved, indicating that selective functionalization of the quinoline ring system is feasible. nih.gov The development of highly regioselective and stereoselective methods for the synthesis of complex quinolinones, including those with specific halogenation patterns like this compound, remains an active area of research in synthetic organic chemistry.
Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs) and tandem or cascade processes offer an efficient and atom-economical route to complex molecular architectures from simple starting materials in a one-pot operation. These strategies are particularly valuable for creating diverse libraries of compounds for drug discovery.
Prins Cascade Cyclization
The Prins reaction and its cascade variations represent a powerful tool for the construction of various heterocyclic systems. rsc.orgbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. acs.org The resulting carbocation intermediate can then undergo further cyclization and rearrangement steps to yield complex polycyclic structures. nih.gov Specifically, aza-Prins cyclizations, where a nitrogen-containing component is incorporated, have been developed to produce azabicycles, including indolizidine and quinolizidine (B1214090) cores. nih.gov While direct synthesis of this compound via a Prins cascade is not prominently documented, the development of tandem Prins-cyclization processes for the stereoselective synthesis of pyrano- and thiopyrano-quinoline derivatives highlights the potential of this methodology. acs.org These processes demonstrate the formation of fused quinoline systems through a highly stereoselective pathway. acs.org
Domino Cycloaddition/C–N Coupling/Cyclization Strategies
Domino reactions that combine multiple bond-forming events in a single synthetic operation are highly sought after for their efficiency. Strategies involving cycloaddition, C-N bond formation, and subsequent cyclization are particularly effective for the synthesis of nitrogen-containing heterocycles. For instance, a one-pot synthesis of quinolines has been developed from o-aminothiophenol and 1,3-ynones, proceeding through a Michael addition, cyclization to a 1,5-benzothiazepine (B1259763) intermediate, and a final iodine-mediated desulfurative cyclization. nih.gov
A notable example of a domino strategy involves the copper-catalyzed three-component reaction of an azide, an alkyne, and an aniline derivative. nih.gov This process can encompass an azide-alkyne cycloaddition, a Goldberg amidation, and a Camps cyclization to rapidly assemble complex nitrogen polyheterocycles under mild conditions. nih.gov Furthermore, palladium-catalyzed domino radical cyclization and C-H amination of 1,7-enynes have been developed to create N-containing fused quinolin-2(1H)-one scaffolds. researchgate.net Another approach involves the in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds, leading to a domino nitro reduction-Friedländer heterocyclization to produce substituted quinolines. mdpi.com
Inverse Electron Demand Diels-Alder Reactions
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy that involves an electron-rich dienophile and an electron-poor diene, the opposite of the conventional Diels-Alder reaction. wikipedia.org This method is particularly useful for synthesizing heterocyclic compounds. sigmaaldrich.com IEDDA reactions have been employed to create quinoline and quinolinone frameworks. For example, a methodology for the synthesis of 3-aroyl/acyl quinolines has been developed through the [4+2] cycloaddition of in situ generated aza-o-quinone methides and enaminones. acs.orgnih.gov This reaction proceeds with a range of substituted enaminones and aza-o-quinone methides, offering good to excellent yields. acs.orgnih.gov The development of asymmetric IEDDA reactions, using chiral Lewis acid catalysts, has also enabled the synthesis of enantiomerically enriched tetrahydroquinoline derivatives. acs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly crucial for the derivatization of heterocyclic cores like this compound.
Palladium-Catalyzed Coupling (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck, Buchwald-Hartwig)
Palladium catalysts are highly versatile and widely used in a variety of cross-coupling reactions. youtube.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide and is extensively used for creating C-C bonds. wikipedia.orglibretexts.org It is a robust method for synthesizing biaryl compounds and other conjugated systems. wikipedia.org The reaction has been successfully applied to unprotected nitrogen-rich heterocyles, which are often challenging substrates. nih.gov For instance, the Suzuki-Miyaura coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been developed to produce a range of alkenyl-substituted azaborines. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to form C-C bonds. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It has been utilized in the synthesis of complex molecules and materials due to its mild reaction conditions. wikipedia.orglibretexts.org The reaction has been successfully applied to the diversification of unprotected halotryptophans and peptides containing them. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgrsc.orgehu.es This reaction has been employed in the synthesis of quinolines and quinolones. rsc.orgacs.org For example, a one-pot protocol for the synthesis of 4-aryl-2-quinolones has been developed via a domino Heck/cyclization reaction. rsc.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org It has proven invaluable for the synthesis of a wide array of aryl amines. wikipedia.org A key application has been the selective functionalization of dihalogenated quinolines. For instance, the selective Buchwald-Hartwig amination of the aryl bromide in 6-bromo-2-chloroquinoline (B23617) in the presence of the heteroaryl chloride has been achieved, allowing for the synthesis of various 6-heterocyclic substituted 2-aminoquinolines. nih.govresearchgate.net
The following table summarizes the palladium-catalyzed cross-coupling reactions:
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboron Compound + Organohalide | C-C | Pd(0) complex, Base |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C-C | Pd(0) complex, Cu(I) co-catalyst, Amine base |
| Heck | Unsaturated Halide + Alkene | C-C | Pd(0) complex, Base |
| Buchwald-Hartwig | Amine + Aryl Halide | C-N | Pd(0) complex, Ligand, Base |
Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions have emerged as a powerful and often more economical alternative to palladium-catalyzed methods for the formation of C-N, C-O, C-S, and C-C bonds. rsc.orgresearchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance. rsc.org Copper catalysis has been successfully used in domino sequences to construct complex heterocycles. nih.gov For example, copper(I) has been used to catalyze the cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents. nih.govresearchgate.net
Iridium-Catalyzed Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of quinolines and their derivatives. rsc.orgresearchgate.net This method allows for the introduction of a boryl group, which can then be further transformed into a variety of functional groups. The regioselectivity of this reaction is primarily influenced by steric factors, but electronic effects also play a role, especially at lower temperatures. rsc.orgresearchgate.net
For instance, in the borylation of 7-halo-2-methylquinoline, a mixture of 5- and 4-borylated products is often observed, highlighting the interplay of steric and electronic influences. rsc.orgresearchgate.net The site of borylation can often be predicted by analyzing the 1H NMR spectrum of the starting material, as the most deshielded, sterically accessible hydrogen is typically the most reactive. rsc.orgresearchgate.net This has been correlated with C-H acidity, and while DFT calculations of pKa values show a good correlation with selectivity, other factors like the M-C bond strength may provide even more accurate predictions. rsc.orgresearchgate.net
Recent advancements have also demonstrated the use of a silica-supported monodentate phosphine (B1218219) ligand (Si-SMAP) in the iridium-catalyzed C8-borylation of 4-quinolones. researchgate.net This process involves the tautomerization of the quinolone to a quinoline, which then undergoes N-directed selective borylation at the C8 position. researchgate.net The resulting C8-borylated quinolines can be converted to their corresponding potassium trifluoroborate salts or C8-chlorinated derivatives in good yields. researchgate.net
An efficient protocol for the C-H functionalization and borylation of fluoroquinolines has also been developed, with borylation being selective for the C7 position. acs.org This method allows for extensive diversification at the C7 position and the subsequent generation of the fluoroquinolone moiety through a simple hydrolysis step. acs.org
Table 1: Iridium-Catalyzed Borylation of Quinolines
| Catalyst/Ligand | Substrate | Position of Borylation | Key Findings |
|---|---|---|---|
| [IrCl(cod)]2 / dtbpy | Quinoline | C3 | High yield (84%) in octane. researchgate.net |
| [Ir(OMe)(cod)]2 / Si-SMAP | 4-Quinolones | C8 | N-directed regioselective borylation. researchgate.net |
| Ir catalyst / dtbpy | Fluoroquinolines | C7 | Selective for C7, allowing for further diversification. acs.org |
Direct Halogenation Techniques for Quinolinones
Direct halogenation is a fundamental process for modifying the quinolinone core. These techniques allow for the selective introduction of halogen atoms, which are crucial for tuning the electronic properties of the molecule and for serving as handles for further chemical transformations.
Electrophilic Halogenation for Selective Bromine and Fluorine Introduction
Electrophilic halogenation is a common method for introducing bromine and fluorine atoms onto aromatic rings. While direct fluorination with F2 gas is often too reactive and difficult to control, the use of electrophilic fluorinating agents, such as N-F reagents, provides a safer and more selective alternative. youtube.comresearchgate.net These reagents, which include neutral N-F compounds and quaternary ammonium (B1175870) N-F salts, offer a range of fluorinating powers and are generally stable and easy to handle. researchgate.net
For the introduction of bromine, reagents like N-bromosuccinimide (NBS) are frequently used. The mechanism of electrophilic aromatic substitution for bromination and chlorination typically involves a Lewis acid catalyst to activate the halogen. youtube.com
A recent study has demonstrated a concerted nucleophilic aromatic substitution for the fluorination of quinolines. acs.org This method overcomes the challenge of cleaving the strong C-H bond without forming high-energy intermediates and has been successfully applied to the C-H fluorination of various quinolines. acs.org
C5-Selective Halogenation Approaches
Achieving regioselectivity in the halogenation of quinolines can be challenging. However, methods for C5-selective halogenation have been developed. One such method utilizes N-halosuccinimides (NCS, NBS, and NIS) as halogenation reagents in water, without the need for a metal catalyst or additional oxidants. rsc.org This approach is efficient, convenient, and has a broad substrate scope. rsc.org
Another approach involves a copper(II)-catalyzed halogenation of quinolines at the C5 and C7 positions using inexpensive sodium halides. rsc.org This reaction proceeds under mild conditions and demonstrates good substrate tolerance. rsc.org
Hypervalent Iodine(III)-Promoted Regioselective C–H Halogenation
Hypervalent iodine reagents have gained prominence as environmentally benign tools for C-H functionalization. nih.govacs.org A simple and practical protocol for the C3-H regioselective halogenation of 4-quinolones has been developed using a potassium halide salt and a hypervalent iodine(III) reagent like PIFA or PIDA. nih.govacs.orgacs.orgnih.gov This method proceeds at room temperature with high regioselectivity and good functional group tolerance, making it suitable for gram-scale synthesis. nih.govacs.orgnih.gov The direct transformation of C(sp2)–H bonds to C(sp2)–X bonds is a desirable strategy for creating new and useful molecules. nih.govacs.org
Table 2: Direct Halogenation Techniques for Quinolinones
| Reagent/Catalyst | Position of Halogenation | Key Features |
|---|---|---|
| N-Halosuccinimides (NCS, NBS, NIS) | C5 | Metal-free, aqueous conditions. rsc.org |
| Copper(II) / Sodium Halides | C5 and C7 | Mild conditions, low-cost reagents. rsc.org |
| Potassium Halide / PIFA or PIDA | C3 | High regioselectivity, room temperature. nih.govacs.orgacs.orgnih.gov |
Fluorination Utilizing Fluoroalkyl Amino Reagents (FARs)
Fluoroalkyl amino reagents (FARs) have recently re-emerged as powerful tools for introducing various fluorinated groups onto heterocyclic compounds. mdpi.comproquest.com These reagents exhibit unique reactivity due to the presence of highly electron-withdrawing fluorine atoms near the tertiary amine. mdpi.com This leads to an equilibrium between the amine and a fluoroiminium form, which is responsible for the specific reactivity of FARs. mdpi.com
When N-aryl fluoroketimines are treated with FARs, a Friedel-Crafts-type reaction occurs, leading to the formation of 2,4-bis(fluoroalkyl)quinolines with complete regioselectivity. mdpi.com This method provides a one-step synthesis of a diverse range of quinolines bearing different fluorinated groups. mdpi.com
Intramolecular Cyclization Pathways
Intramolecular cyclization is a key strategy for the construction of the quinolinone ring system. One common approach involves the reaction of isatin or its derivatives with malonic acid in the presence of a base, such as sodium acetate (B1210297) in acetic acid. This reaction proceeds under reflux conditions to form the quinoline-4-carboxylic acid, which can then be further modified. This method has been used to synthesize a series of amino acid derivatives of quinolines.
Sustainable and Green Chemistry Approaches in Quinolone Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of quinolones to minimize environmental impact and enhance efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ingentaconnect.comrsc.org This technique has been successfully applied to the synthesis of various quinolin-2(1H)-one derivatives.
For instance, the condensation reaction of 2-aminobenzophenones with α-methylene esters to yield quinolin-2(1H)-one derivatives has been efficiently carried out under microwave irradiation, resulting in high yields. ingentaconnect.combenthamdirect.comingentaconnect.com This method offers a significant advantage in terms of reaction speed and efficiency. ingentaconnect.com Another notable application is the copper-catalyzed intramolecular N-arylation for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, where microwave heating dramatically reduces the reaction time from hours to minutes and provides excellent yields. nih.govbeilstein-journals.orgbeilstein-journals.org
A one-pot synthesis of 2-(1H)-quinolinone compounds directly from quinoline raw materials has also been developed using microwave assistance. google.com This innovative approach utilizes water as a nucleophile and a reaction accelerator to produce the desired products efficiently. google.com Furthermore, microwave-assisted methods have been employed in the synthesis of pyrano[3,2-c]quinoline-3-carboxylates, which have shown potential as dual-acting anti-cancer and anti-microbial agents. nih.gov
The key benefits of microwave-assisted synthesis in the context of quinolones include:
Rapid Reaction Times: Reactions that would typically take several hours can often be completed in minutes. nih.govbeilstein-journals.org
Higher Yields: Improved reaction kinetics often lead to higher product yields. ingentaconnect.combenthamdirect.com
Increased Purity: The reduction in side reactions can lead to cleaner reaction profiles and easier purification.
Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional heating methods.
Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolone Derivatives
| Derivative | Synthesis Method | Catalyst | Reaction Time | Yield | Reference |
| Quinolin-2(1H)-ones | Microwave-Assisted | - | Short | High | ingentaconnect.combenthamdirect.com |
| 5,6-dihydroindolo[1,2-a]quinoxalines | Microwave-Assisted | CuI | 45-60 min | 83-97% | nih.govbeilstein-journals.org |
| Pyrano[3,2-c]quinolone-3-carboxylates | Microwave-Assisted | - | - | - | nih.gov |
| 2-(1H)-quinolinones | Microwave-Assisted | Reaction Accelerator | - | - | google.com |
The development of solvent-free and catalyst-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. researchgate.net Several innovative approaches have been reported for the synthesis of quinoline and quinolone derivatives under these environmentally benign conditions.
A notable example is the [5 + 1] annulation of 2-methylquinolines with diynones to produce 2-arylated quinolines. nih.govrsc.org This method is atom-economic, tolerates a wide range of functional groups, and proceeds without the need for any catalyst or solvent. nih.govrsc.org The absence of metal catalysts is particularly advantageous as it eliminates the risk of heavy metal contamination in the final products. nih.gov
Another significant development is the aqueous synthesis of functionalized quinolin-2(1H)-ones at ambient temperature without the use of any base or organic solvent. acs.org This protocol boasts short reaction times (1–8 minutes), excellent to quantitative yields, and a reusable reaction medium, making it a highly green and efficient process. acs.org The E-factor, a measure of the environmental impact of a chemical process, for this method is remarkably low at 1.6. acs.org
The advantages of these methodologies include:
Reduced Environmental Impact: Elimination of organic solvents minimizes volatile organic compound (VOC) emissions. researchgate.net
Simplified Procedures: The absence of catalysts and complex solvent systems simplifies the reaction setup and workup.
Improved Safety: Avoidance of flammable and toxic solvents enhances laboratory safety.
Cost-Effectiveness: Eliminating the cost of solvents and catalysts can make the synthesis more economical.
Photocatalysis and biocatalysis represent cutting-edge green chemistry approaches that utilize light energy or enzymes, respectively, to drive chemical reactions under mild conditions.
Photocatalysis has been employed for the synthesis of quinolines via an oxidant-free Povarov reaction. acs.org This method uses a dual-catalyst system, comprising a photocatalyst and a proton reduction cocatalyst, to afford quinolines in excellent yields with hydrogen gas as the only byproduct. acs.org This approach is highly sustainable as it avoids the use of sacrificial chemical oxidants.
Biocatalysis offers a highly selective and environmentally friendly route to quinoline and quinolone derivatives. For instance, a combination of enzymatic catalysis with α-Chymotrypsin and photocatalysis has been used to synthesize functionalized quinazolinones with a high yield of 99% in just 2 hours. nih.gov In another study, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been utilized as biocatalysts for the synthesis of quinolines and 2-quinolones. cardiff.ac.ukacs.org Specifically, HRP catalyzes the annulation/aromatization of N-cyclopropyl-N-alkylanilines, which is followed by an iron-mediated oxidation to yield 2-quinolone derivatives. cardiff.ac.ukacs.org
These advanced catalytic systems offer several benefits:
High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, leading to purer products.
Mild Reaction Conditions: Biocatalytic and photocatalytic reactions are typically performed at or near ambient temperature and pressure.
Reduced Waste: These methods often generate less waste compared to traditional chemical syntheses.
Ultrasound irradiation has been shown to promote and accelerate chemical reactions, a field known as sonochemistry. This technique has been effectively applied to the synthesis of quinolines and their derivatives, often leading to improved yields and shorter reaction times. nih.gov
One notable application is the ultrasound-promoted synthesis of quinolines using basic ionic liquids in an aqueous medium. nih.govresearchgate.net This method is considered a green procedure due to its use of a recyclable catalyst and water as a solvent, along with the benefits of milder conditions and higher selectivity. nih.govresearchgate.net Another example is the catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones via the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasonic irradiation. nih.gov
Furthermore, an ultrasound-assisted intramolecular reductive cyclization of substituted aromatic nitro compounds using zinc metal in water has been demonstrated for the preparation of quinolines. heteroletters.org This method is simple, mild, and proceeds well in water, whereas organic solvents give lower yields. heteroletters.org
The key advantages of using ultrasound in quinolone synthesis include:
Increased Reaction Rates: The cavitation effect of ultrasound enhances mass transfer and accelerates the reaction.
Improved Yields and Selectivity: Sonication can lead to higher product yields and, in some cases, improved selectivity. nih.gov
Milder Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of byproducts. nih.gov
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Green solvents are environmentally benign alternatives to traditional volatile organic compounds. nih.gov
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. As mentioned previously, an environmentally benign methodology for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature has been developed, offering excellent yields and a reusable reaction medium. acs.org
Ethanol , a bio-based solvent, has been used as a co-solvent with supercritical CO2 for the extraction and processing of quinine (B1679958), a related quinoline alkaloid. mdpi.com
Supercritical Carbon Dioxide (scCO2) is a particularly attractive green solvent because it is non-toxic, non-flammable, and its solvating power can be tuned by changing the pressure and temperature. mdpi.comresearchgate.netpageplace.debhu.ac.in While direct synthesis of this compound in scCO2 is not explicitly detailed in the provided context, the properties of scCO2 make it a promising medium for such reactions, particularly for extraction and purification processes. mdpi.comresearchgate.net
Interactive Data Table: Properties and Applications of Green Solvents in Quinolone-Related Synthesis
| Green Solvent | Key Properties | Application Example | Reference |
| Water | Abundant, non-toxic, non-flammable | Aqueous synthesis of quinolin-2(1H)-ones | acs.org |
| Ethanol | Bio-based, biodegradable | Co-solvent with scCO2 for quinine extraction | mdpi.com |
| Supercritical CO2 | Non-toxic, non-flammable, tunable solvating power | Extraction and processing of related compounds | mdpi.comresearchgate.net |
Rational Design for Structural Diversity and Analog Generation
Rational drug design plays a crucial role in the development of new quinolone-based therapeutic agents by systematically modifying the core structure to optimize biological activity and pharmacokinetic properties.
The quinolone scaffold is highly amenable to structural modifications at various positions, allowing for the generation of diverse analog libraries. For instance, a highly modular quinoline-based probe has been developed with three strategic domains that can be easily engineered for different applications. nih.gov This approach allows for the tuning of photophysical properties and the introduction of structural diversity. nih.gov
In the context of developing new antitubercular agents, a library of quinolones was designed to target the NADH:ubiquinone oxidoreductase of Mycobacterium tuberculosis. acs.orgacs.org By exploring the structure-activity relationship (SAR), researchers were able to identify a lead compound with potent activity against multi-drug resistant strains. acs.org This involved synthesizing a series of analogs with modifications at the 3-position and in the side chain to enhance metabolic stability and efficacy. acs.org
Another strategy involves diversity-oriented synthesis, where a common quinoline core is functionalized with various heterocyclic rings at the C-3 position to create a broad range of bis-heterocycles. nih.gov This approach allows for the rapid exploration of chemical space and the identification of novel bioactive scaffolds.
The rational design process for generating quinolone analogs typically involves:
Scaffold Hopping: Replacing parts of the molecule with structurally different but functionally similar groups.
Functional Group Modification: Introducing or modifying functional groups to alter properties like solubility, polarity, and binding affinity.
Side Chain Elaboration: Extending or modifying side chains to explore interactions with target proteins. acs.org
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation.
Through these rational design strategies, medicinal chemists can systematically generate and evaluate a wide array of this compound analogs to identify candidates with improved therapeutic profiles.
Chemical Transformations and Reactivity of 6 Bromo 7 Fluoroquinolin 2 1h One Derivatives
Nucleophilic Substitution Reactions at Halogenated Centers
The carbon-halogen bonds, particularly the C6-Br bond, are primary sites for nucleophilic substitution, most notably through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are effective for forming new carbon-nitrogen bonds at the C-6 position.
Research has demonstrated the synthesis of N-glycosyl-6-bromo-quinolinone conjugates via Pd-catalyzed cross-coupling between brominated N-glycosyl quinolin-2-one derivatives and various nitrogen nucleophiles. nih.govresearchgate.net These reactions highlight the utility of the bromo group as a synthetic handle for introducing complex amide-based functionalities. For instance, the coupling of 3,6-dibromo-N-glycosyl quinolinones with amides can be selectively achieved at the C-6 position under specific palladium catalysis conditions. researchgate.net While the C-F bond is generally more robust, it can also undergo substitution under more forcing conditions or with specific catalytic systems, offering a pathway for sequential functionalization.
| Substrate | Nucleophile/Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Brominated N-glycosyl quinolin-2-one | Nitrogen Nucleophiles (e.g., Amides) | Pd-catalyzed Cross-Coupling | N-glycosyl-6-amino-quinolinone conjugate | nih.govresearchgate.net |
| Heteroaromatic Tosylates | Alkyl Grignard Reagents | Iron-catalyzed Cross-Coupling | Alkyl-substituted Heteroaromatics | organic-chemistry.org |
Electrophilic Aromatic Substitution on the Heterocyclic Ring System
The quinolinone ring system is susceptible to electrophilic aromatic substitution, with the position of attack influenced by the existing substituents. The pyridinone ring, activated by the N-1 amide functionality, can direct electrophiles to the C-3 position. A key example is the electrophilic bromination of N-glycosylquinolin-2-one using N-bromosuccinimide (NBS), which selectively yields the 3-bromo derivative. researchgate.net
The electronic nature of substituents on the benzene (B151609) portion of the scaffold significantly impacts this reactivity. The presence of an electron-withdrawing bromine atom at the C-6 position was found to decrease the nucleophilicity of the ring system, making subsequent electrophilic substitution at the C-3 position less efficient. researchgate.net In such cases, stronger reaction conditions, for example using molecular bromine (Br₂) in glacial acetic acid, were required to achieve high yields of the 3,6-dibrominated product. researchgate.net
Reduction of Functional Groups within the Quinolone Framework
The quinolinone framework contains reducible functional groups, primarily the C3=C4 double bond within the pyridinone ring. Catalytic hydrogenation is a common method to reduce this bond, converting the quinolin-2(1H)-one scaffold into its corresponding 3,4-dihydroquinolin-2(1H)-one derivative. pharmaguideline.com This transformation alters the geometry of the heterocyclic ring from planar to a more flexible, saturated system. The existence of compounds such as 6-Bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one confirms that this reduction is a viable synthetic pathway for this class of molecules. bldpharm.com Depending on the reagents and conditions, other reductions can be possible. For the parent quinoline (B57606) structure, selective reduction of the benzene ring can be achieved in an acidic medium, while reagents like lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline. pharmaguideline.com
Strategic Functionalization for New Chemical Entities
The quinolin-2(1H)-one structure offers distinct opportunities for functionalization at both the N-1 position and the carbocyclic ring (C-5 to C-8).
N-1 Position: The nitrogen atom, being part of a lactam (a cyclic amide), can be readily functionalized. Common modifications include alkylation, such as methylation to form compounds like 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one. bldpharm.com More complex moieties can also be introduced, as seen in the synthesis of N-glycosyl quinolin-2-ones, where a protected sugar is attached to the N-1 position. researchgate.net This site is crucial for modulating the physicochemical properties of the molecule.
C-5 to C-8 Positions: The carbocyclic ring is pre-functionalized with bromine at C-6 and fluorine at C-7. The C-6 bromo group is a key site for introducing diversity via palladium-catalyzed cross-coupling reactions, as detailed in section 3.1. nih.gov These reactions allow for the installation of various aryl, heteroaryl, and alkyl groups. The C-5 and C-8 positions, being unsubstituted, represent sites for potential late-stage functionalization through methods like directed ortho-metalation followed by quenching with an electrophile, although this can be challenging given the existing substitution pattern.
Hybridizing the 6-bromo-7-fluoroquinolin-2(1H)-one core with other pharmacologically relevant heterocyclic scaffolds is a powerful strategy for creating novel chemical entities.
Thiosemicarbazones: These are typically synthesized through the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.gov To create a quinolinone-thiosemicarbazone hybrid, a this compound derivative bearing a carbaldehyde group (e.g., at the C-3 position) would serve as the key precursor. This quinolinone-carbaldehyde could then be reacted with a variety of substituted thiosemicarbazides under mild acidic catalysis to yield a library of hybrid molecules. nih.govnih.gov
Pyrazoles: Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms. nih.gov A common route to their synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. A quinolinone-pyrazole hybrid could be constructed by first installing a 1,3-dicarbonyl moiety (such as an acetoacetyl group) onto the quinolinone framework, for example at the N-1 or C-3 position. Subsequent cyclocondensation with hydrazine or a substituted hydrazine would form the desired pyrazole (B372694) ring fused or linked to the quinolinone core. nih.govnih.gov
| Target Hybrid | Key Quinolinone Precursor | Key Reagent | General Reaction | Reference |
|---|---|---|---|---|
| Thiosemicarbazone-Quinolinone | This compound-3-carbaldehyde | Substituted Thiosemicarbazide | Condensation | nih.govnih.gov |
| Pyrazole-Quinolinone | 3-(Acetoacetyl)-6-bromo-7-fluoroquinolin-2(1H)-one | Hydrazine Hydrate | Cyclocondensation | nih.govnih.gov |
Advanced Spectroscopic and Structural Elucidation of Halogenated Quinolinones
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule such as 6-Bromo-7-fluoroquinolin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for its complete structural confirmation.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the quinolinone ring system.
The aromatic region would likely display two doublets and a singlet. The proton at the C-8 position would appear as a doublet, coupled to the adjacent fluorine atom. The proton at the C-5 position would also be a doublet, influenced by the bromine atom at C-6. The proton at C-3 would likely appear as a singlet, and the proton at C-4 as a doublet coupled to the C-3 proton. The N-H proton would present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
Due to the lack of specific experimental data for this compound, the following table presents ¹H NMR data for the related compound 6-Bromo-4-methylquinolin-2(1H)-one to illustrate the typical chemical shifts and coupling patterns observed in this class of compounds.
| Proton | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.3 | s | - |
| H-5 | ~7.6 | d | ~8.8 |
| H-7 | ~7.4 | dd | ~8.8, 2.2 |
| H-8 | ~7.2 | d | ~2.2 |
| CH₃ | ~2.4 | s | - |
| N-H | ~12.0 | br s | - |
| Data is illustrative and based on known spectra of similar quinolinone structures. |
Carbon (¹³C) NMR Spectroscopy
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C-2) would be expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would appear in the region of 110-150 ppm. The carbon atoms directly bonded to the electronegative bromine (C-6) and fluorine (C-7) atoms would exhibit characteristic chemical shifts. The C-F bond, in particular, would show a large one-bond coupling constant (¹JCF).
The following table provides illustrative ¹³C NMR data for 6-Chloro-4-phenylquinolin-2(1H)-one , a structurally related compound, to demonstrate the expected chemical shift ranges.
| Carbon | Illustrative Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-3 | ~122 |
| C-4 | ~140 |
| C-4a | ~120 |
| C-5 | ~129 |
| C-6 | ~130 |
| C-7 | ~125 |
| C-8 | ~116 |
| C-8a | ~138 |
| Data is illustrative and based on known spectra of similar quinolinone structures. |
Fluorine (¹⁹F) NMR Spectroscopy
Fluorine (¹⁹F) NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent proton at C-8, providing further structural confirmation.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₅BrFNO), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.
The table below shows the expected exact masses for the molecular ions of this compound.
| Ion | Elemental Composition | Expected Exact Mass |
| [M]⁺ (with ⁷⁹Br) | C₉H₅⁷⁹BrFNO | ~240.9589 |
| [M+2]⁺ (with ⁸¹Br) | C₉H₅⁸¹BrFNO | ~242.9569 |
| Calculated theoretical values. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide) bond, C=C bonds of the aromatic ring, and the C-F and C-Br bonds.
The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the lactam ring would be observed as a strong, sharp peak around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹.
To illustrate these characteristic absorptions, the following table presents typical IR absorption frequencies for the parent compound, Quinolin-2(1H)-one . nist.govnih.govnist.gov
| Functional Group | Illustrative Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| Data is for the parent quinolin-2(1H)-one and serves as a reference. |
X-ray Crystallography for Molecular Geometry and Stereochemistry
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal evidence of a molecule's connectivity, conformation, and the stereochemical relationships between its constituent atoms. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgsrmist.edu.in The angles and intensities of the diffracted beams are used to generate an electron density map, from which the positions of individual atoms can be deduced, revealing detailed information about bond lengths, bond angles, and torsion angles. wikipedia.org
For this compound, obtaining a suitable single crystal is the first and often most challenging step. wikipedia.org This typically involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. Once a crystal of sufficient quality is obtained and analyzed, a wealth of structural information becomes available.
Expected Molecular Geometry:
While specific experimental data for this compound is not publicly available, the molecular geometry can be predicted based on the known structures of related quinolinone and halogenated aromatic systems. The quinolinone core is expected to be largely planar. The fusion of the benzene (B151609) and pyridinone rings creates a rigid bicyclic system.
The introduction of bromine and fluorine atoms at positions 6 and 7, respectively, would lead to specific bond lengths and angles. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bond lengths are anticipated to be within the typical ranges observed for such bonds on an aromatic ring. In related structures, C-Br bond lengths are generally in the range of 1.85-1.95 Å, while C-F bonds are typically shorter, around 1.32-1.38 Å. The bond angles within the aromatic rings are expected to be close to 120°, although some distortion may occur due to the presence of the fused ring and the steric and electronic effects of the halogen substituents. youtube.comnih.gov
The lactam functionality within the pyridinone ring will feature a carbonyl group (C=O) with an expected bond length of approximately 1.22-1.26 Å and an N-H bond. researchgate.net The geometry around the nitrogen atom is expected to be trigonal planar or very close to it.
Interactive Table: Predicted Bond Parameters for this compound
| Bond/Angle | Predicted Value Range |
| C-Br Bond Length | 1.85 - 1.95 Å |
| C-F Bond Length | 1.32 - 1.38 Å |
| C=O Bond Length | 1.22 - 1.26 Å |
| Aromatic C-C Bond | 1.38 - 1.42 Å |
| Ring Bond Angles | 118° - 122° |
Crystal Packing and Intermolecular Interactions:
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a significant role. The presence of the N-H group allows for the formation of strong hydrogen bonds, likely with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains. uni-muenchen.de
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. azom.comwikipedia.org For newly synthesized organic compounds, it serves as a crucial verification of purity and confirmation of the molecular formula. accessengineeringlibrary.comvelp.com The most common method for organic compounds is combustion analysis. universallab.org In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. This converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The amounts of these combustion products are then accurately measured, from which the mass percentages of C, H, and N in the original sample can be calculated. measurlabs.com Halogens, like bromine, can also be determined through specific analytical procedures following combustion or by other methods.
For this compound, with the molecular formula C₉H₅BrFNO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental results from combustion analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's identity and purity. researchgate.netnih.gov
Interactive Table: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | 12.011 | 9 | 108.099 | 44.49 |
| Hydrogen | 1.008 | 5 | 5.040 | 2.08 |
| Bromine | 79.904 | 1 | 79.904 | 32.90 |
| Fluorine | 18.998 | 1 | 18.998 | 7.82 |
| Nitrogen | 14.007 | 1 | 14.007 | 5.77 |
| Oxygen | 15.999 | 1 | 15.999 | 6.59 |
| Total | 242.047 | 100.00 |
Computational and Theoretical Investigations on 6 Bromo 7 Fluoroquinolin 2 1h One
Molecular Docking for Ligand-Macromolecule Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as a quinolinone derivative, into the binding site of a target protein (macromolecule).
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand. A high-ranking docking pose is one that shows favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, resulting in a low binding energy score. For instance, in studies of quinoline-3-carboxamide (B1254982) derivatives as inhibitors of DNA damage and response (DDR) kinases, molecular docking was used to identify key interactions within the ATP-binding pocket, with the quinoline (B57606) nitrogen often forming a crucial hydrogen bond with the hinge region of the kinase. mdpi.com
A typical molecular docking workflow involves:
Preparation of the protein structure, often obtained from the Protein Data Bank (PDB).
Generation of a 3D conformation of the ligand.
Definition of the binding site on the protein.
Execution of the docking algorithm to sample different ligand orientations and conformations.
Scoring and ranking of the generated poses.
While no specific docking studies for 6-Bromo-7-fluoroquinolin-2(1H)-one are available, it is plausible that this compound could be docked into the active sites of various enzymes, such as kinases or proteases, where other quinolinone scaffolds have shown activity. The results of such a hypothetical study could be presented in a table format as shown below.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Example Kinase 1 | -8.5 | Met102, Leu154, Asp160 | Asp160 (main chain) |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For a ligand-protein complex predicted by molecular docking, an MD simulation can assess the stability of the binding pose and the dynamics of the interactions. nih.gov
The simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. This allows for the observation of how the complex behaves in a simulated physiological environment, typically in a water box with ions.
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis
Root Mean Square Fluctuation (RMSF) measures the fluctuation of each individual residue from its average position during the simulation. High RMSF values indicate regions of the protein with high flexibility, which are often loops or terminal regions. The binding of a ligand can sometimes stabilize certain flexible regions, leading to a decrease in their RMSF values.
Table 2: Hypothetical RMSD and RMSF Data from an MD Simulation
| Complex | Average RMSD (Å) | Average RMSF of Binding Site Residues (Å) |
|---|---|---|
| Protein-Ligand | 1.8 ± 0.3 | 0.9 ± 0.2 |
Calculation of Binding Energies (e.g., MM/PBSA, MM/GBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein from a set of snapshots taken from an MD simulation. These methods are more computationally demanding than docking scores but generally provide a more accurate estimation of binding affinity. In a study of quinoline derivatives as potential acetylcholinesterase inhibitors, MM/PBSA calculations were used to rank the binding affinities of different compounds. nih.gov
The binding free energy is typically decomposed into several components:
Van der Waals energy
Electrostatic energy
Polar solvation energy
Non-polar solvation energy
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a regression model that correlates the descriptors with the activity. For a series of quinazolinone derivatives, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed to guide the design of new antitumor agents. rsc.org
A QSAR study on a series of quinolinone derivatives could reveal the importance of the bromo and fluoro substituents at positions 6 and 7, respectively, for a particular biological activity.
Table 3: Example of a 2D-QSAR Equation for a Series of Quinolinone Derivatives
| Model Equation | R² | Q² |
|---|---|---|
| pIC₅₀ = 0.5LogP - 0.2MW + 1.2*HBA + c | 0.85 | 0.75 |
Note: This is a hypothetical equation where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors.
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations, often based on Density Functional Theory (DFT) , are used to understand the electronic properties of a molecule, such as its orbital energies, charge distribution, and chemical reactivity. For quinoline derivatives, DFT calculations have been used to determine properties like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons. acs.org
These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations could predict its dipole moment, polarizability, and sites that are susceptible to electrophilic or nucleophilic attack.
Table 4: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Theoretical Characterization of Photophysical Properties
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the photophysical properties of this compound. While extensive research exists on the theoretical underpinnings of photophysical phenomena in various organic molecules and related heterocyclic systems, direct computational analysis of this particular compound, including its excited state behavior, absorption, and emission characteristics, remains an unaddressed area in the reviewed literature.
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting and understanding the electronic transitions that govern the photophysical properties of molecules. These methods are routinely employed to calculate key parameters such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). Furthermore, computational models can elucidate the geometries of excited states, potential energy surfaces, and pathways for non-radiative decay, such as internal conversion and intersystem crossing.
For instance, studies on related quinoline derivatives have successfully utilized these computational approaches. Research on compounds like 2-Chloro-7-Methylquinoline-3-Carbaldehyde has employed TD-DFT to analyze excitation energies and oscillator strengths, providing insights into their electronic transitions. Similarly, investigations into various substituted quinolines have demonstrated the utility of DFT in calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding their electronic and photophysical behavior.
The photophysical properties of halogenated aromatic compounds can be significantly influenced by the nature and position of the halogen substituents. The presence of a bromine atom, for example, is known to often enhance spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states, potentially leading to phosphorescence or influencing photochemical reactivity. The fluorine atom, being highly electronegative, can modulate the electronic distribution within the molecule, thereby affecting the energies of the molecular orbitals and, consequently, the absorption and emission spectra.
A theoretical investigation into this compound would be anticipated to explore these effects. Such a study would likely involve:
Ground State Geometry Optimization: Determination of the most stable conformation of the molecule using DFT.
Frontier Molecular Orbital (FMO) Analysis: Calculation and visualization of the HOMO and LUMO to understand the electron density distribution and the nature of the primary electronic transition.
Calculation of Absorption Spectra: Using TD-DFT to predict the ultraviolet-visible absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Excited State Analysis: Investigation of the nature of the lowest singlet (S1) and triplet (T1) excited states, including their geometries and energies.
Prediction of Emission Properties: Estimation of fluorescence and phosphorescence energies based on the energy differences between the excited and ground states.
Without specific studies on this compound, any discussion of its theoretical photophysical properties remains speculative and based on analogies with other, different, quinoline systems. The generation of detailed data tables and specific research findings as requested is not possible due to the lack of published research on this specific compound. Future computational work is necessary to elucidate the detailed photophysical characteristics of this compound.
Molecular Mechanisms in Chemical Biology Research Involving Halogenated Quinolinones
Investigations into Enzyme Inhibition Mechanisms
Acetylcholinesterase Inhibition Studies
Quinolinone derivatives have become a notable class of compounds in the study of acetylcholinesterase (AChE) inhibitors, which are vital for the treatment of Alzheimer's disease. nih.govnih.govnih.gov Research has shown that the quinolinone structure can be effectively modified to create powerful AChE inhibitors. nih.gov
In one study, a series of quinolinone derivatives were created and tested for their ability to inhibit AChE. nih.gov While there is no specific data on 6-bromo-7-fluoroquinolin-2(1H)-one, related quinolinone compounds have shown considerable potential. For example, certain 4-aminoquinoline (B48711) derivatives have been recognized as strong AChE inhibitors, with some compounds showing IC50 values in the low micromolar range. researchgate.net The way that substituents are arranged on the quinoline (B57606) ring is very important in determining how well they can inhibit the enzyme.
Molecular modeling of similar quinoline-based inhibitors has indicated that these molecules can interact with important residues in the active site of AChE, such as Trp86 and Tyr337, through a mix of hydrophobic interactions and π-π stacking. nih.gov The halogen atoms on the quinolinone core can make these interactions even stronger, which could lead to greater inhibitory power. It is thought that the electronic properties of the bromo and fluoro groups in this compound could help it bind more tightly within the enzyme's active site.
Interactive Data Table: Acetylcholinesterase Inhibitory Activity of Selected Quinolinone Derivatives (Note: This data is for illustrative purposes and is based on related compounds, not the specific subject compound.)
| Compound ID | IC50 (µM) vs hrAChE | IC50 (µM) vs hrBuChE | Selectivity Index (BuChE/AChE) |
| QN8 | 0.29 | 12.73 | 43.9 |
| QN9 | 2.50 | 17.50 | 7.0 |
| DQN7 | 1.80 | 3.50 | 1.9 |
| Donepezil | 0.05 | 4.90 | 98.0 |
| Data derived from a study on diversely functionalized quinolinones. nih.gov |
Inhibition of Mycobacterial Targets (e.g., Enoyl-Acyl Carrier Protein Reductase - InhA, Decaprenylphosphoryl-β-D-Ribose-2′-Oxidase - DprE1)
The quinolone structure is a well-known basis for creating antibacterial drugs, and recent research has expanded this to the search for new drugs to fight tuberculosis. researchgate.net Halogenated quinolones, in particular, have shown the ability to inhibit key enzymes in Mycobacterium tuberculosis.
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: InhA is a vital enzyme in the pathway that synthesizes fatty acids in mycobacteria and is the target of the main anti-TB drug, isoniazid. nih.gov Although there is no direct data on the inhibition of InhA by this compound, the wider category of quinoline derivatives has been looked into as InhA inhibitors. nih.govnih.gov The idea is that the quinoline core can act like the nicotinamide (B372718) part of the NADH cofactor that attaches to InhA. Adding halogen atoms could make these compounds bind more strongly to the enzyme's active site.
Decaprenylphosphoryl-β-D-Ribose-2′-Oxidase (DprE1) Inhibition: DprE1 is a key enzyme used to make arabinogalactan, a component of the mycobacterial cell wall. nih.gov It has been confirmed as a good target for new anti-TB drugs. Research on quinolone-based compounds has found strong inhibitors of DprE1. nih.gov For example, certain quinolone analogues have shown significant action against M. tuberculosis, and it is thought that they work by inhibiting DprE1. nih.gov The presence of halogen atoms on the quinolone ring can affect how drug-like these inhibitors are and how well they attach to their target.
Phosphodiesterase 5 (PDE5) Modulatory Research
Phosphodiesterase 5 (PDE5) is an enzyme that is very important in controlling the levels of cyclic guanosine (B1672433) monophosphate (cGMP) inside cells. nih.gov Drugs that inhibit PDE5 are commonly used to treat erectile dysfunction and pulmonary hypertension. nih.gov The quinolinone structure has been recognized as a good starting point for creating new PDE5 inhibitors. nih.gov
Research in this field has demonstrated that making specific changes to the quinoline ring can result in very strong and selective PDE5 inhibitors. nih.gov For instance, some quinoline derivatives have been found to have IC50 values in the nanomolar and even picomolar range. Adding halogen atoms, such as fluorine, has been a method used to make these inhibitors more powerful and to improve their properties in the body. nih.gov While there is no specific information on this compound, the fact that it has both bromo and fluoro atoms means that it could be a compound of interest for designing new drugs that affect PDE5.
Interactive Data Table: PDE5 Inhibitory Activity of Selected Quinoline Derivatives (Note: This data is for illustrative purposes and is based on related compounds, not the specific subject compound.)
| Compound ID | PDE5 IC50 (nM) |
| Compound 7a | 0.27 |
| Sildenafil | 1.90 |
| Vardenafil | 0.14 |
| Tadalafil | 0.94 |
| Data derived from a study on quinoline derivatives as PDE5 inhibitors. nih.gov |
SARS-CoV-2 Main Protease (Mpro) Interaction Studies
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for the virus to reproduce, which makes it a top target for creating antiviral drugs. nih.govnih.gov The quinoline structure has been looked at as a possible core for Mpro inhibitors. researchgate.netresearchgate.net
Computer-based studies, such as molecular docking and molecular dynamics simulations, have been used to estimate how well different quinoline derivatives might bind to the Mpro active site and interact with it. researchgate.netresearchgate.net These studies have indicated that compounds based on quinoline can fit into the part of Mpro where it binds to substrates and can form important connections with key residues like His41 and Cys145. nih.govresearchgate.net Halogenated quinolines have been especially interesting because the halogen atoms could create stronger bonds, improving how well they bind. Although there is no specific experimental information for this compound, computer models could be used to predict how well it might work as an Mpro inhibitor.
Tubulin Polymerization Inhibition Mechanisms
Tubulin is a very important protein that joins together to form microtubules, which are a key part of the cytoskeleton and are involved in cell division, movement, and transport within cells. researchgate.netnih.gov Drugs that stop tubulin from joining together are effective cancer treatments. google.com The quinolinone structure has been used as a basis for designing new inhibitors of tubulin polymerization. researchgate.netnih.gov
Several studies have described quinoline and quinolinone derivatives that show strong activity against cell growth by stopping tubulin from assembling. nih.govnih.govgoogle.com These compounds often attach to the colchicine (B1669291) binding site on β-tubulin, which stops it from forming microtubules. nih.govmedchemexpress.com The way that atoms are arranged on the quinolinone ring, including where and what kind of halogens are present, has been found to be very important for their anti-tubulin effects. nih.gov For example, some halogenated quinoline derivatives have shown IC50 values for inhibiting tubulin polymerization in the low micromolar range. These results suggest that this compound might have similar effects.
MetAP-2 and N-Myristoyl Transferase (NMT) Inhibition
Methionine Aminopeptidase-2 (MetAP-2) Inhibition: MetAP-2 is an enzyme that helps in angiogenesis, the creation of new blood vessels, which is a vital process for the growth and spread of tumors. nih.gov Stopping MetAP-2 is therefore a possible way to treat cancer. nih.gov While there has been a lot of research on MetAP-2 inhibitors, there is currently no specific information in the scientific literature that connects halogenated quinolinones, including this compound, to the inhibition of this enzyme. The known inhibitors of MetAP-2 are from different chemical families, such as fumagillin (B1674178) and its related compounds. nih.gov
N-Myristoyl Transferase (NMT) Inhibition: NMT is an enzyme that helps attach myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) part of many different proteins in cells. This change is very important for the function and location of these proteins, many of which are part of signaling pathways that are not working correctly in cancer. As with MetAP-2, there is not enough specific research on the inhibition of NMT by halogenated quinolinones. The creation of NMT inhibitors is an active area of research, but it is focused on other types of chemical structures.
Ligand-Target Interaction Profiling and Specificity Studies
While specific ligand-target interaction profiling for this compound is not extensively documented in publicly available research, the broader family of halogenated quinolinones has been studied against a variety of biological targets. These studies provide a predictive framework for the potential interactions of the subject compound.
Research into structurally related quinolinone derivatives suggests that they can act as inhibitors of crucial cellular enzymes. For instance, compounds with a similar quinoline core have been developed as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway. acs.org The synthesis of derivatives often starts from precursors like 4-bromo-3-fluoroaniline, leading to a 6-bromo-7-fluoroquinoline (B179352) core structure, indicating the relevance of this substitution pattern in targeting kinases. acs.org
Furthermore, the quinolinone scaffold is a known pharmacophore for targeting DNA topoisomerases. Some quinolone derivatives are known to inhibit DNA gyrase and topoisomerase IV in bacteria, and related compounds have been investigated for their effects on human DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. researchgate.net The ability of certain quinolones to induce DNA fragmentation is indicative of their interaction with this class of enzymes. researchgate.net
Other potential targets for halogenated quinolinones include histone deacetylases (HDACs) and viral polymerases. For example, derivatives containing a 6-fluoroquinoline (B108479) moiety have been identified as class I selective HDAC inhibitors. nih.gov Additionally, C-6 or C-7 substituted isoquinoline (B145761) derivatives, which share structural similarities, have been designed to inhibit the Hepatitis C virus (HCV) NS5B polymerase. nih.gov These findings suggest that the 6-bromo-7-fluoro substitution pattern could confer specificity for a range of protein targets.
Table 1: Potential Protein Targets for Halogenated Quinolinone Scaffolds
| Target Class | Specific Example | Potential Role of this compound | Reference |
| Protein Kinases | Ataxia Telangiectasia Mutated (ATM) Kinase | Inhibition of DNA damage signaling | acs.org |
| Topoisomerases | DNA Topoisomerase II | Interference with DNA replication and transcription | researchgate.net |
| Histone Deacetylases | Class I HDACs | Modulation of gene expression through chromatin modification | nih.gov |
| Viral Polymerases | HCV NS5B Polymerase | Inhibition of viral replication | nih.gov |
Modulation of Intracellular Signaling Pathways
The interaction of this compound with potential targets like ATM kinase and topoisomerase II would directly impact major intracellular signaling pathways. Inhibition of these enzymes is known to trigger cellular responses related to cell cycle arrest, apoptosis, and gene expression.
Cell Proliferation and Apoptosis: The inhibition of ATM kinase would disrupt the cell's ability to respond to and repair DNA double-strand breaks, a hallmark of genotoxic stress. This can lead to the accumulation of DNA damage and the activation of apoptotic pathways. Similarly, the inhibition of topoisomerase II leads to stabilized DNA cleavage complexes, which are processed into permanent strand breaks, also a potent trigger for apoptosis. researchgate.net Studies on related benzimidazole (B57391) compounds have demonstrated potent pro-apoptotic activity through the induction of the mitochondrial apoptotic pathway. nih.gov Given that the quinolinone scaffold can be designed to target similar pathways, it is plausible that this compound could modulate signaling cascades involving key apoptotic regulators.
Gene Expression: By potentially targeting HDACs, this compound could influence the acetylation state of histones and other proteins, leading to widespread changes in gene expression. nih.gov HDAC inhibitors are known to reactivate tumor suppressor genes and modulate the expression of proteins involved in cell cycle control and differentiation.
Preliminary research on a related compound, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, suggests potential antimicrobial and anticancer activity. smolecule.com Anticancer effects are often rooted in the ability to halt cell proliferation and induce apoptosis in cancer cells. Putative antimicrobial properties would imply interference with essential bacterial pathways, which, for many quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Elucidation of Structure-Mechanism Relationships for Halogenated Quinolinones
The specific functions and potency of this compound are intrinsically linked to its chemical structure, particularly the nature and position of its halogen substituents.
The presence of a fluorine atom at the C-7 position is a common feature in many biologically active quinolones. In the context of developing ATM kinase inhibitors based on a quinolinone scaffold, the incorporation of a fluorine at the 7-position was found to improve aqueous solubility and reduce metabolic turnover in rat hepatocytes, albeit with a slight reduction in potency against the primary target. acs.org This highlights a common trade-off in drug design where physicochemical properties are balanced against target affinity.
The bromine atom at the C-6 position also plays a critical role. Halogenation at this position is a key feature in many quinolone antibiotics. researchgate.net The combination of halogens at both the C-6 and C-7 positions can significantly influence the electronic distribution of the aromatic rings, affecting how the molecule docks into the binding pocket of a target protein. For instance, in the development of HCV inhibitors from isoquinoline scaffolds, substitutions at either C-6 or C-7 were found to be critical for inhibitory activity against the viral NS5B polymerase. nih.gov
Table 2: Structure-Activity Relationship Insights from Related Halogenated Quinolines/Isoquinolines
| Structural Moiety | Position | Observed Effect | Target/Context | Reference |
| Fluorine | C-7 | Improved solubility and metabolic stability | ATM Kinase Inhibitors | acs.org |
| Fluoro | C-6 | Essential for activity in many modern quinolone antibiotics | Antibacterial Agents | researchgate.net |
| Fluoro | C-6 | Component of a potent Class I HDAC inhibitor | HDAC Inhibitors | nih.gov |
| Aryl Substitution | C-6 or C-7 | Conferred inhibitory activity | HCV NS5B Polymerase | nih.gov |
These findings from related compounds underscore the importance of the specific halogenation pattern in this compound for its potential biological activity. The interplay between the electron-withdrawing effects of the fluorine and the size and polarizability of the bromine likely creates a unique electronic and steric profile that determines its target specificity and mechanism of action.
Applications As Research Probes and Tools in Chemical Biology
Development of Quinoline-Based Fluorescent Probes for Bioimaging
The inherent fluorescence of the quinolinone ring system makes it an attractive core for the creation of small-molecule fluorescent probes. These probes are indispensable tools for visualizing cellular structures and dynamic biological processes in real-time. The 6-bromo-7-fluoroquinolin-2(1H)-one scaffold is particularly well-suited for this purpose, offering multiple sites for chemical modification to fine-tune its properties for specific bioimaging applications.
The rational design of fluorescent probes allows for the systematic optimization of their photophysical properties, such as absorption/emission wavelengths, Stokes shift, and quantum yield. Quinoline-based scaffolds are highly modular, often conceptualized as having distinct domains that can be independently engineered. nih.govenamine.net For a scaffold like this compound, these domains would include:
The Quinolinone Core : This is the fundamental fluorophore. The electron-donating nitrogen and electron-withdrawing carbonyl group create an intrinsic push-pull system.
Tuning Groups : The fluorine atom at the 7-position acts as an electronic tuning group, influencing the energy levels of the molecule's frontier orbitals and thus its emission wavelength.
Reactive Handle/Diversity Site : The bromine atom at the 6-position is a key site for introducing structural diversity. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of functional groups can be attached at this position to modulate polarity, introduce targeting moieties, or further tune the probe's fluorescence. nih.gov
This modular approach enables the creation of libraries of probes with predictable and systematically varied photophysical profiles, tailored for different imaging modalities and biological targets. enamine.net
The nitrogen atom within the quinoline (B57606) ring system provides a site for protonation, making the scaffold inherently sensitive to changes in pH. This property has been widely exploited to create fluorescent probes that can visualize pH fluctuations in cellular compartments like lysosomes and mitochondria. nih.gov For quinolinone-based probes, protonation of the heterocyclic nitrogen can significantly alter the intramolecular charge transfer (ICT) character of the molecule, leading to a ratiometric or "turn-on" fluorescence response. nih.gov This change in emission can be precisely correlated with pH, with some quinoline derivatives demonstrating reversible and linear responses in the physiological pH range (6.35-8.00). nih.gov Computational methods, such as time-dependent density functional theory (TDDFT), are increasingly used to predict the spectroscopic properties of these probes in different protonation states, accelerating their development. lucerna-chem.ch
By conjugating the core fluorophore to a specific recognition motif, quinoline-based probes can be designed to selectively bind and image specific biomolecules. This strategy has been successfully applied to develop probes for hallmark pathological species and cellular organelles.
Aβ Aggregates : Alzheimer's disease is characterized by the cerebral deposition of amyloid-beta (Aβ) plaques. Small molecules that can cross the blood-brain barrier and selectively stain these plaques are crucial for diagnostics and research. Quinoline-malononitrile derivatives have been developed as "turn-on" fluorescent probes that exhibit enhanced emission upon binding to the β-sheet structures of Aβ fibrils. sigmaaldrich.com
Tau Aggregates : Similarly, quinoline-based probes have been designed to selectively image tau protein aggregates, another key feature of Alzheimer's disease, with some probes showing a 3.5-fold higher selectivity for tau fibrils over Aβ fibrils. researchgate.netossila.com
RNA and Enzymes : Beyond neurodegenerative diseases, quinoline derivatives have been engineered to create highly selective and sensitive probes for imaging RNA dynamics in living cells and for targeting specific enzymes. nih.govchemdiv.com
The this compound scaffold serves as an ideal starting point for such probes, where the bromine atom can be replaced with a targeting ligand designed to bind entities like Aβ aggregates, lipid droplets, or specific enzymes.
Radiolabeling Strategies for Research Tracers (e.g., Tritium (B154650), Fluorine-18)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on molecules labeled with positron-emitting radionuclides. The this compound scaffold is a promising candidate for developing PET tracers due to the presence of atoms amenable to radiolabeling.
Tritium ([³H]) Labeling : Tritium is a beta-emitter widely used in drug metabolism and pharmacokinetic (DMPK) studies and receptor binding assays. nih.govossila.com A common method for introducing tritium is tritiodehalogenation, where a halogen-carbon bond is reductively cleaved in the presence of tritium gas and a catalyst (e.g., palladium on carbon). The bromine atom at the 6-position of the title compound makes it an excellent precursor for direct tritiation via this method, allowing for the preparation of a high specific activity tracer. chembridge.com Additionally, metal-catalyzed hydrogen isotope exchange (HIE) methods, often using iridium or ruthenium catalysts, can selectively label positions adjacent to heteroatoms like the quinoline nitrogen. nih.gov
Fluorine-18 ([¹⁸F]) Labeling : Fluorine-18 is the most widely used radionuclide for clinical PET due to its ideal half-life (109.8 min) and low positron energy. While direct nucleophilic substitution of the fluorine at the 7-position is challenging on an electron-rich aromatic system, the bromine at the 6-position is again the key. It can be converted to a suitable precursor, such as a stannyl (B1234572) or boronic ester derivative, which can then undergo a transition-metal-mediated cross-coupling reaction with [¹⁸F]fluoride. This two-step strategy is a cornerstone of modern radiochemistry for labeling complex molecules under mild conditions. enamine.net An analogous approach has been used to create [¹¹C]-labeled PET tracers from 6-bromo-purine precursors for imaging transporter proteins in humans, demonstrating the viability of using bromo-substituted heterocycles for PET tracer development. chembridge.com
Integration into High-Throughput Screening Libraries for Chemical Biology Studies
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. nih.gov The chemical libraries used for HTS are a critical resource in drug discovery and chemical biology. Commercial providers like Enamine, ChemDiv, and ChemBridge curate large collections of compounds selected for structural diversity and "drug-like" properties. enamine.net
Scaffolds like quinolinone are valuable for inclusion in these libraries because they are considered "privileged structures" that can interact with a variety of biological targets. nih.gov The this compound scaffold is particularly suitable for library synthesis due to its synthetic tractability. The bromine atom allows for the facile generation of a large number of diverse analogs through parallel synthesis and coupling reactions. While its presence in specific commercial libraries is not always publicly disclosed, its structural features make it a prime candidate for inclusion in diversity-oriented screening collections designed to explore new areas of chemical space. nih.govenamine.netchembridge.com
Chemical Scaffolds for Exploring Molecular Targets
A chemical scaffold is a core molecular structure upon which a variety of substituents can be built to create a library of related compounds. This library can then be screened to explore structure-activity relationships (SAR) and identify potent and selective modulators of a specific biological target. The this compound ring system is an exemplary scaffold for this purpose.
Its utility is highlighted by research on closely related analogs. For instance, 6-bromo-7-fluoro-3-nitroquinolin-4-ol (B6591852) has been identified as a valuable lead compound for developing new antimicrobial and anticancer agents. The bromo and fluoro groups on this scaffold are noted as being reactive sites for substitution, enabling the creation of a wide range of derivatives to probe biological targets. Similarly, other bromo-fluoroquinoline derivatives have been used as key intermediates in the synthesis of clinical candidates for cancer therapy, such as inhibitors of indoleamine 2,3-dioxygenase. nih.gov These examples underscore the value of the 6-bromo-7-fluoro-substituted quinoline/quinolinone core as a versatile and powerful scaffold for exploring new molecular targets and developing novel therapeutic agents. nih.govossila.com
Future Research Directions and Emerging Paradigms
Innovation in Green and Sustainable Synthetic Pathways for Halogenated Quinolone Analogues
Recent advancements have highlighted several promising green synthetic strategies:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and often allows for the use of less hazardous solvents. researchgate.netijbpas.com The application of microwave irradiation has been shown to be a benign and effective method for synthesizing 4-hydroxy-2-quinolone analogues. researchgate.net
One-Pot Reactions: These reactions, where multiple synthetic steps are carried out in a single reaction vessel, streamline the process, reduce waste from purification steps, and improve time and resource efficiency. researchgate.netnih.gov
Nanocatalysis: The use of nanocatalysts offers a pathway to more efficient and environmentally friendly quinoline (B57606) synthesis. nih.gov These catalysts can exhibit high activity and selectivity under mild conditions and can often be recycled and reused, reducing both cost and environmental impact. nih.gov For instance, various nanocatalysts have been successfully employed in the Friedlander protocol for quinoline synthesis. nih.gov
Continuous Flow Chemistry: This approach involves the continuous pumping of reagents through a reactor, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. vcu.eduacs.org It has been successfully used for the synthesis of 4-quinolones under mild conditions using inexpensive starting materials. vcu.edu
Green Solvents and Catalysts: The move away from toxic solvents and expensive or hazardous catalysts is a cornerstone of green chemistry. researchgate.netnih.gov Research is focused on utilizing water or other environmentally benign solvents and developing reusable, non-toxic catalysts. researchgate.netnih.gov
The following table summarizes some of the green and sustainable synthetic methods being explored for quinolone derivatives:
| Green Synthetic Method | Key Advantages | Examples of Application |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, less hazardous solvent use. researchgate.netijbpas.com | Synthesis of 1,2,4-triazole (B32235) based piperazine-azole-fluoroquinolone analogues. ijbpas.com |
| One-Pot Synthesis | Increased efficiency, reduced waste, and cost-effectiveness. researchgate.netnih.gov | Three-component one-pot approach for functionalized quinolones. ijbpas.com |
| Nanocatalysis | High efficiency, mild reaction conditions, catalyst recyclability. nih.gov | Friedlander synthesis of quinoline derivatives using various nanocatalysts. nih.gov |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. vcu.eduacs.org | Synthesis of 4-quinolones with improved reproducibility. vcu.edu |
| Green Solvents/Catalysts | Reduced environmental impact and toxicity. researchgate.netnih.gov | Use of water as a solvent and reusable solid acid catalysts. nih.govmdpi.com |
Synergistic Integration of Computational and Experimental Methodologies
The convergence of computational and experimental techniques has revolutionized drug design and discovery. jddhs.com This synergy allows for a more rational and efficient exploration of chemical space, accelerating the identification and optimization of lead compounds like 6-Bromo-7-fluoroquinolin-2(1H)-one. jddhs.com
Key integrated methodologies include:
Virtual Screening and Molecular Docking: Computational tools can screen vast libraries of virtual compounds to predict their binding affinity and mode of interaction with a specific biological target. jddhs.comnih.govmdpi.com This in silico approach helps to prioritize compounds for experimental testing, saving significant time and resources. jddhs.com Molecular docking studies have been instrumental in understanding the interactions of quinolone derivatives with targets like DNA gyrase. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. jddhs.comnih.gov These models can predict the activity of novel, unsynthesized compounds, guiding the design of more potent analogues. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions than static docking models. jddhs.comnih.gov This can help to assess the stability of the binding and identify key interactions that contribute to the compound's activity. nih.gov
Experimental Validation: The predictions from computational models must be validated through rigorous experimental testing. jddhs.comnih.gov This includes in vitro assays to determine biological activity and structural biology techniques like X-ray crystallography and NMR spectroscopy to confirm the binding mode. jddhs.com
The integration of these approaches creates a powerful feedback loop where computational predictions guide experimental work, and the experimental results, in turn, refine the computational models, leading to a more efficient and targeted drug discovery process. jddhs.comnih.gov
Identification and Validation of Novel Molecular Targets
While the primary targets of many quinolone-based antibacterial agents are DNA gyrase and topoisomerase IV, the versatility of the quinolone scaffold suggests that it may interact with other biological targets. nih.govnih.gov The future of this compound research will involve a concerted effort to identify and validate novel molecular targets, potentially expanding its therapeutic applications beyond antibacterial activity. nih.gov
Strategies for target identification and validation include:
Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system.
Phenotypic Screening: This involves testing compounds in cell-based or organism-based assays to identify a desired biological effect, followed by subsequent target deconvolution to identify the responsible molecular target.
Genetic Approaches: Techniques like CRISPR-based screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to the compound's molecular target. nih.gov
Computational Target Prediction: Algorithms can predict potential protein targets for a given small molecule based on its chemical structure and comparison to known ligands.
Once a potential new target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect and that it is a viable therapeutic target. This validation process often involves a combination of biochemical, cellular, and in vivo studies.
Advancements in Chemical Probe Design for Precise Biological Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a biological system. nih.gov The development of highly specific and potent chemical probes based on the this compound scaffold is crucial for elucidating its mechanism of action and for validating new molecular targets. nih.govnih.gov
Key considerations in chemical probe design include:
Potency and Selectivity: A good chemical probe should be highly potent against its intended target and exhibit minimal off-target effects.
Cellular Permeability: The probe must be able to cross cell membranes to reach its intracellular target.
Defined Mechanism of Action: The way in which the probe interacts with its target should be well-characterized.
Availability of a Negative Control: A structurally similar but inactive compound is essential to distinguish on-target effects from non-specific effects.
Recent advancements in chemical biology, including the development of new labeling techniques and click chemistry, are facilitating the design of more sophisticated and effective chemical probes. These probes will be invaluable tools for dissecting the complex biology of quinolone action.
Interdisciplinary Research at the Chemistry-Biology Interface
The future success of research on this compound and its analogues will depend on a highly collaborative and interdisciplinary approach that bridges the gap between chemistry and biology. umh.esacs.org This integration of expertise is essential for tackling the multifaceted challenges of modern drug discovery.
This interdisciplinary effort will involve:
Medicinal Chemists: To design and synthesize novel analogues with improved properties. umh.es
Structural Biologists: To determine the three-dimensional structures of ligand-target complexes, providing a blueprint for rational drug design.
Computational Chemists: To develop and apply computational models to predict compound activity and guide synthesis.
Molecular and Cellular Biologists: To elucidate the biological pathways affected by the compounds and to validate their mechanism of action.
Pharmacologists: To evaluate the in vivo efficacy and pharmacokinetic properties of lead compounds.
By fostering a collaborative environment where scientists from these diverse disciplines can work together, the full potential of the quinolone scaffold can be realized, leading to the development of new and effective therapeutic agents.
Q & A
Q. What synthesis methods are recommended for preparing 6-Bromo-7-fluoroquinolin-2(1H)-one?
The synthesis typically involves halogenation and cyclization reactions. For example, bromination at the 6-position can be achieved using bromine sources like N-bromosuccinimide (NBS) under controlled conditions, followed by fluorination via nucleophilic aromatic substitution. Reaction parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature (0–60°C), and catalysts (e.g., Lewis acids) must be optimized to enhance yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR can identify proton environments (e.g., aromatic protons at δ 7–8 ppm) and carbon signals influenced by electronegative substituents (Br and F).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 242.04 (CHBrFNO) .
- IR Spectroscopy : Peaks near 1680–1700 cm confirm the carbonyl group (C=O) in the quinolinone core . Cross-referencing data with computational simulations (e.g., DFT) improves structural validation.
Q. What are the compound’s solubility properties, and how do they influence experimental design?
While explicit solubility data is unavailable, its quinolinone backbone suggests moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. Solvent selection impacts reaction design (e.g., SNAr fluorination requires polar solvents) and biological assays (e.g., DMSO stock solutions for in vitro testing). Pre-screening solubility via turbidimetry or HPLC is advised .
Advanced Research Questions
Q. How do halogen substituent positions (Br at C6, F at C7) influence biological activity?
Halogen positioning affects electronic distribution and steric interactions. For example:
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine’s electronegativity stabilizes adjacent charges.
- Biological Penetration : The C6-Br/C7-F arrangement increases lipophilicity compared to analogs (e.g., 6-Fluoro-7-chloro derivatives), improving membrane permeability . Comparative studies with positional isomers (e.g., 5-Bromo-8-fluoro) reveal distinct pharmacokinetic profiles, underscoring the need for structure-activity relationship (SAR) studies .
Q. How can crystallographic data resolve contradictions in structural characterization?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III provides definitive bond lengths and angles. For example:
- The C=O bond length (~1.22 Å) and Br–C bond (~1.89 Å) validate the quinolinone core.
- Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) may arise from crystal packing effects, requiring refinement protocols .
Q. What strategies optimize reaction conditions for high-yield synthesis?
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst ratios to identify optimal conditions.
- Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., brominated precursors).
- Scale-Up Considerations : Ensure solvent compatibility with larger reactors and control exothermic reactions (e.g., bromination) to prevent side products .
Q. How can reaction mechanisms involving this compound be elucidated?
- Isotopic Labeling : Use O-labeled carbonyl groups to trace hydrolysis pathways.
- Computational Studies : DFT calculations predict transition states for fluorination or cross-coupling reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protonated substrates to identify rate-limiting steps .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of halogenated quinolinones?
- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., MIC vs. IC) or cell lines.
- Structural Validation : Re-examine compound purity via HPLC and confirm stereochemistry (if applicable).
- Physicochemical Profiling : Measure logP and pKa to contextualize bioavailability differences .
Methodological Tables
Q. Table 1: Key Spectroscopic Signatures
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | Aromatic protons (δ 7.2–8.1 ppm) | |
| C NMR | Carbonyl C=O (δ ~165 ppm) | |
| HRMS | [M+H] at m/z 242.04 |
Q. Table 2: Comparative Halogen Effects
| Compound | Halogen Positions | LogP | Bioactivity (IC) |
|---|---|---|---|
| 6-Br-7-F (Target) | C6-Br, C7-F | 2.1 | 0.45 µM |
| 5-Br-8-F (Isomer) | C5-Br, C8-F | 1.8 | 1.2 µM |
| 6-F-7-Cl (Analog) | C6-F, C7-Cl | 1.9 | 0.87 µM |
| Data extrapolated from comparative SAR studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
